1,3-Dioxepan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

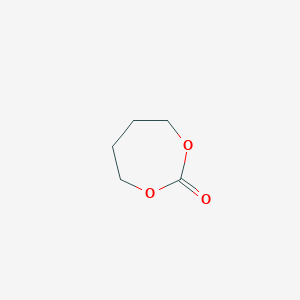

1,3-Dioxepan-2-one is a chemical compound with the molecular formula C5H8O3 . It has an average mass of 116.115 Da and a monoisotopic mass of 116.047340 Da . It is also known by other names such as 1,3-Dioxepan-2-on in German, 1,3-Dioxépan-2-one in French .

Molecular Structure Analysis

The molecular structure of 1,3-Dioxepan-2-one consists of a seven-membered ring with two oxygen atoms and five carbon atoms . The compound has a cyclic structure, which is a characteristic feature of dioxepanes .

Chemical Reactions Analysis

The chemical reactions involving 1,3-Dioxepan-2-one are primarily associated with its polymerization. The compound undergoes ring-opening polymerization, a process that has been studied extensively with various catalysts . The polymerization process is controlled and proceeds in a specific manner depending on the catalyst used .

Physical And Chemical Properties Analysis

1,3-Dioxepan-2-one has a molecular weight of 116.12 . It has a melting point of 55-60 °C and a predicted boiling point of 261.3±9.0 °C . The predicted density of the compound is 1.129±0.06 g/cm3 .

科学的研究の応用

- Synthesis of PDXO Homopolymer : Researchers have investigated the ring-opening polymerization of 1,3-Dioxepan-2-one using organocatalysts such as t-BuP₄, DBU, and TBD . The resulting PDXO homopolymer exhibits interesting properties, making it valuable for materials science applications.

- Regioselective Oxidation : A novel synthesis of 1,4- and 1,5-dioxepan-2-one lactones was achieved through the regioselective oxidation of 3-(2-hydroxyethoxy)propan-1-ol. This method provides a straightforward route to these valuable compounds .

Polymer Chemistry and Material Sciences

Synthetic Methodology

作用機序

The mechanism of action for the polymerization of 1,3-Dioxepan-2-one involves the use of organocatalysts . Different organocatalysts result in different polymerization mechanisms. For instance, t-BuP4 and DBU catalysts follow an initiator/chain end activated ROP mechanism, while TBD follows a nucleophilic ROP mechanism .

将来の方向性

The future directions in the study of 1,3-Dioxepan-2-one are likely to involve further exploration of its polymerization processes and the development of new synthesis methods. The compound’s potential applications in the production of degradable polyesters and polycarbonates make it a subject of interest in sustainable chemical technologies .

特性

IUPAC Name |

1,3-dioxepan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5-7-3-1-2-4-8-5/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSWWACDZPRJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155449-11-9 |

Source

|

| Details | Compound: 1,3-Dioxepan-2-one, homopolymer | |

| Record name | 1,3-Dioxepan-2-one, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155449-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

116.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxepan-2-one | |

Q & A

Q1: What makes 1,3-Dioxepan-2-one interesting for polymer synthesis?

A1: Unlike its six-membered counterpart, 1,3-dioxan-2-one, 7CC can undergo cationic ring-opening polymerization with minimal to no decarboxylation. [] This allows for the synthesis of polycarbonates with controlled structures and properties. [] Additionally, 7CC exhibits a significantly faster polymerization rate compared to 1,3-dioxan-2-one, attributed to its higher ring strain. [, ]

Q2: How does the polymerization rate of 1,3-Dioxepan-2-one compare to other cyclic carbonates?

A2: Studies have shown that 1,3-Dioxepan-2-one polymerizes considerably faster than the six-membered 1,3-dioxan-2-one. [] The observed polymerization rate of 7CC was found to be 100 times greater than that of 1,3-dioxan-2-one under similar cationic polymerization conditions. [] This difference is attributed to the higher ring strain present in the seven-membered ring, making it more susceptible to ring-opening. []

Q3: Can the molecular weight of poly(1,3-Dioxepan-2-one) be controlled during synthesis?

A3: Yes, several studies demonstrate the controlled ring-opening polymerization of 7CC. Using initiators like water-hydrogen chloride [, ], titanium bisphenolate complexes [], or alkylborates combined with hydrogen chloride [], researchers achieved polymers with targeted molecular weights and narrow polydispersity indices. The molecular weight can be tailored by adjusting the monomer-to-initiator ratio. [, , ]

Q4: What types of catalysts are effective for 1,3-Dioxepan-2-one polymerization?

A4: A range of catalysts have proven successful for 7CC polymerization. These include:

- Lewis Acids: Trifluoromethane sulfonic acid (TfOH) has been used for cationic ROP. []

- Organometallic Complexes: Systems like [(BDIiPr)Zn(N(SiMe3)2)] and [(ONOOrBu)Y(N(SiHMe2)2)(THF)] demonstrated good control over polymerization. []

- Organic Catalysts: 4-N,N-dimethylaminopyridine (DMAP), 1.5.7-triazabicyclo-[4.4.0]dec-5-ene (TBD), 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), and cationic zirconocene complexes have been successfully employed. [, ]

Q5: How does the polymerization of 1,3-Dioxepan-2-one proceed mechanistically?

A5: The mechanism depends on the chosen catalyst and reaction conditions. For instance:

- Cationic Polymerization: Involves the activation of the monomer by a protonic acid or Lewis acid, followed by nucleophilic attack of the hydroxyl group of another monomer or the initiator. [, ]

- Anionic Polymerization: Initiated by strong bases, the mechanism proceeds through nucleophilic attack on the carbonyl carbon of the 7CC ring. []

Q6: Does the position of substituents on the 1,3-Dioxepan-2-one ring affect polymerization?

A6: Yes, the position of methyl substituents influences both the polymerization behavior and polymer properties. Research on 4-methyl-1,3-dioxepan-2-one (α-Me7CC) and 5-methyl-1,3-dioxepan-2-one (β-Me7CC) revealed that:

- α-Me7CC showed varying degrees of regioselectivity in ring-opening depending on the catalyst used. []

- β-Me7CC polymerization generally lacked regioselectivity due to the more remote methyl substituent. []

- The position of the methyl group impacted the glass transition temperature (Tg) of the resulting polymers. []

Q7: Can 1,3-Dioxepan-2-one be copolymerized with other monomers?

A7: Yes, 7CC has been successfully copolymerized with other monomers:

- Copolymerization of 7CC with trioxane under cationic conditions resulted in polyacetal-polycarbonate copolymers containing poly(oxytetramethylene) units. [] The copolymer composition could be controlled by varying the monomer feed ratio. []

- Block copolymers were synthesized via the living ring-opening polymerization of 7CC and ε-caprolactone using a cationic zirconocene complex. []

Q8: What are the potential applications of poly(1,3-Dioxepan-2-one) and its copolymers?

A8: While further research is ongoing, potential applications include:

- Biodegradable Materials: Polycarbonates derived from 7CC, especially those using renewable resources for monomer synthesis, are of interest for biomedical and sustainable material applications. []

- Drug Delivery: Amine-functionalized block copolymers containing poly(1,3-dioxepan-2-one) segments have been investigated as potential drug nanovehicles. [] The pH-responsive nature of these copolymers makes them interesting candidates for targeted drug delivery.

Q9: Are there any computational studies on 1,3-Dioxepan-2-one and its polymerization?

A9: Yes, semi-empirical molecular orbital calculations using the PM3 Hamiltonian have been employed to estimate the ring strain of 7CC. [] These calculations revealed that the seven-membered ring is more strained than both five- and six-membered cyclic carbonates, explaining its higher reactivity in ring-opening reactions. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2699312.png)

![2-Cyclopropyl-1-[1-[(2,5-dimethoxyphenyl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2699313.png)

![3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2699318.png)

![5-[(3,4-dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699323.png)

![2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile](/img/structure/B2699324.png)

![6-methyl-4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2699326.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2699331.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2699333.png)